molecular formula C18H19FN2O3S B2676594 2-(4-fluorophenyl)-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)acetamide CAS No. 941971-92-2

2-(4-fluorophenyl)-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)acetamide

Cat. No.: B2676594
CAS No.: 941971-92-2
M. Wt: 362.42
InChI Key: MUMAJFBBBOILBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-fluorophenyl)-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)acetamide is a chemical compound that has been widely studied for its potential use in scientific research. This compound is also known as FMA, and it has been found to have a range of interesting properties that make it useful for a variety of applications.

Scientific Research Applications

Material Science and Chemical Engineering

Quinoline derivatives have been explored for their structural aspects and properties, particularly in the formation of salts and inclusion compounds. Studies on similar compounds, such as N-cyclohexyl-2-(quinolin-8-yloxy) acetamide and N-(2,6-dimethylphenyl)-2-(quinolin-8-yloxy) acetamide, reveal their ability to form gels and crystalline structures with mineral acids. These structural characteristics suggest potential applications in designing novel material science frameworks and inclusion compounds with enhanced fluorescence emission, which could be pivotal for sensor technologies and photonic materials (Karmakar et al., 2007).

Medicinal Chemistry and Drug Design

The synthesis and study of sulfonamide derivatives, including those related to quinoline and acetamide structures, have demonstrated significant cytotoxic activities against various cancer cell lines. These findings suggest that derivatives of 2-(4-fluorophenyl)-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)acetamide could be explored for antitumor properties, offering a pathway for the development of new anticancer agents (Ghorab et al., 2015).

Moreover, compounds with similar quinoline and acetamide structures have been investigated for their antimalarial activities, showcasing potential as therapeutic agents against malaria. Theoretical and experimental analyses of these compounds highlight their promising antimalarial efficacy, which could guide the development of novel antimalarial drugs (Fahim & Ismael, 2021).

Biochemistry and Cellular Biology

The exploration of quinoline-based chemosensors for metal ion detection, particularly Zn2+, provides insights into biochemical applications. Similar compounds have shown remarkable sensitivity and selectivity for Zn2+ in biological and aqueous samples, which is crucial for monitoring essential metal ions in physiological and environmental contexts (Park et al., 2015).

Properties

IUPAC Name

2-(4-fluorophenyl)-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O3S/c1-25(23,24)21-10-2-3-14-12-16(8-9-17(14)21)20-18(22)11-13-4-6-15(19)7-5-13/h4-9,12H,2-3,10-11H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUMAJFBBBOILBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.